molecular formula C20H24N2O6 B13566139 1-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 4-methylpiperidine-1,4-dicarboxylate

1-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 4-methylpiperidine-1,4-dicarboxylate

Cat. No.: B13566139
M. Wt: 388.4 g/mol
InChI Key: JIGBXRGVMNETMY-UHFFFAOYSA-N
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Description

1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the Isoindole Moiety: The isoindole moiety is attached through a condensation reaction with an appropriate isoindole precursor.

    Final Assembly: The final compound is assembled through esterification or amidation reactions to introduce the dicarboxylate groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methylpiperidine-1-carboxylate

Uniqueness: 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both isoindole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C20H24N2O6/c1-19(2,3)27-18(26)21-11-9-20(4,10-12-21)17(25)28-22-15(23)13-7-5-6-8-14(13)16(22)24/h5-8H,9-12H2,1-4H3

InChI Key

JIGBXRGVMNETMY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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